Chlorantholide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorantholide B is typically isolated from the ethanol extract of Chloranthus elatior . The isolation process involves several steps, including extraction, purification, and structural elucidation using spectroscopic methods .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the herbs of Chloranthus elatior .
Chemical Reactions Analysis
Types of Reactions: Chlorantholide B can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chlorantholide B has several scientific research applications, including:
Chemistry: It serves as a model compound for studying sesquiterpene lactones and their reactivity.
Industry: While not widely used industrially, its unique structure makes it a subject of interest for developing new synthetic methodologies.
Mechanism of Action
The exact mechanism of action of Chlorantholide B is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, sesquiterpene lactones are known to inhibit various enzymes and signaling pathways, which may contribute to their biological activities .
Comparison with Similar Compounds
- Chlorantholide A
- Chlorantholide C
- Chlorantholide D
- Chlorantholide E
- Chlorantholide F
Comparison: Chlorantholide B is unique among its analogs due to its specific structural features and biological activities. While all chlorantholides share a common eudesmane skeleton, variations in functional groups and stereochemistry can lead to differences in their reactivity and biological effects .
Properties
IUPAC Name |
(4aR,8aS,9aS)-3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h4,12-13H,5-7H2,1-3H3/t12-,13-,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQUXKMKKKGSSD-KCQAQPDRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)O[C@H]3C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.